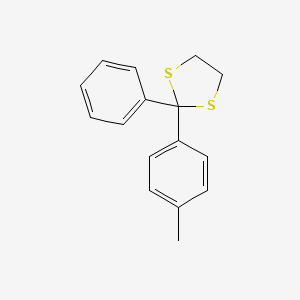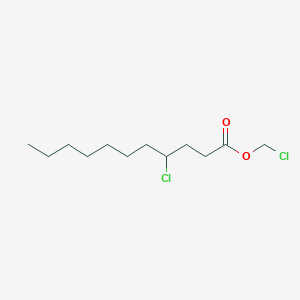![molecular formula C23H34N2 B14433426 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole CAS No. 78430-94-1](/img/structure/B14433426.png)
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a phenyl group with an ethenyl substituent, a long undecyl chain, and an imidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and undecyl substituents. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Introduction of the Phenyl Group: The phenyl group with an ethenyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with 4-ethenylbenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction, where the imidazole derivative is reacted with an undecyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents in the presence of catalysts like Lewis acids.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA synthesis and repair, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
1-[(4-Ethenylphenyl)methyl]-1H-imidazole: Lacks the undecyl chain, making it less hydrophobic and potentially less effective in certain applications.
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole:
Uniqueness: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is unique due to its long undecyl chain, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins .
Propiedades
Número CAS |
78430-94-1 |
|---|---|
Fórmula molecular |
C23H34N2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-[(4-ethenylphenyl)methyl]-2-undecylimidazole |
InChI |
InChI=1S/C23H34N2/c1-3-5-6-7-8-9-10-11-12-13-23-24-18-19-25(23)20-22-16-14-21(4-2)15-17-22/h4,14-19H,2-3,5-13,20H2,1H3 |
Clave InChI |
ZNBGLRLMJCONPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC=CN1CC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
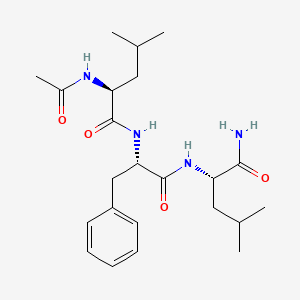

silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
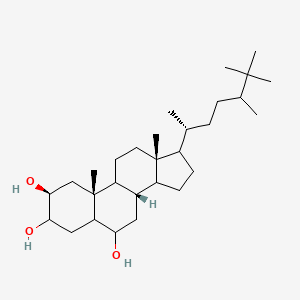
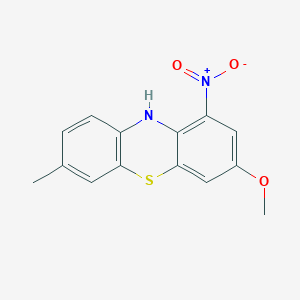

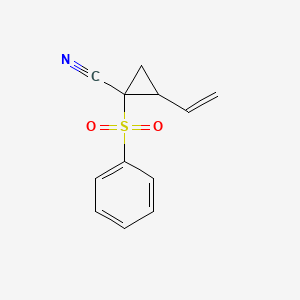
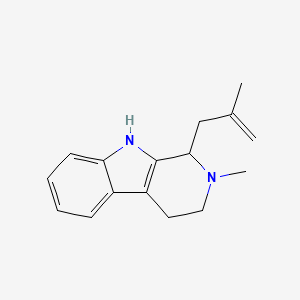
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
